A Technical Guide to 5-Cyanopentanamide: Structure, Properties, and Synthesis
A Technical Guide to 5-Cyanopentanamide: Structure, Properties, and Synthesis
Introduction
5-Cyanopentanamide, also known by its synonyms 5-cyanovaleramide and pentanamide, 5-cyano-, is an organic compound featuring both a nitrile and an amide functional group.[1][2] This bifunctionality makes it a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Notably, it is a key hydration product of adiponitrile, an important precursor in the production of nylon 66.[2][3] This document provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and a detailed experimental protocol for the synthesis of 5-cyanopentanamide.
Chemical Structure and Formula
5-Cyanopentanamide consists of a five-carbon chain with a cyano group (-C≡N) at one terminus and an amide group (-CONH₂) at the other.[1][2]
-
SMILES: C(CC(N)=O)CCC#N[1]
-
InChI: InChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)[1]
-
InChIKey: XZUDGZXKOFPLBC-UHFFFAOYSA-N[1]
Physicochemical Properties
5-Cyanopentanamide is typically a colorless to pale yellow or pale beige solid or liquid, depending on the ambient temperature.[1][6] It is soluble in polar solvents like water and alcohols due to the hydrogen bonding capacity of the amide group.[1]
| Property | Value | Reference |
| Melting Point | 66-67 °C | [7] |
| Boiling Point | 175-195 °C at 3 Torr | [7] |
| Appearance | Pale Beige Solid | [6] |
| Purity | Min. 95% | [2][5] |
Experimental Protocol: Enzymatic Synthesis of 5-Cyanopentanamide from Adiponitrile
This section details an experimental protocol for the synthesis of 5-cyanopentanamide (referred to as 5-cyanovaleramide or 5-CVAM in the source) from adiponitrile utilizing a recombinant nitrile hydratase. This biocatalytic method offers high regioselectivity and efficiency.[3][5]
Objective: To synthesize 5-cyanopentanamide by the selective hydration of one nitrile group of adiponitrile using a novel nitrile hydratase from Rhodococcus erythropolis CCM2595, expressed in Escherichia coli.[3][5]
Materials:
-
Adiponitrile
-
Recombinant E. coli expressing nitrile hydratase from Rhodococcus erythropolis CCM2595
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Centrifuge
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Cultivation of Recombinant E. coli : Cultivate the recombinant E. coli strain harboring the nitrile hydratase gene in a suitable growth medium (e.g., LB broth with an appropriate antibiotic for plasmid maintenance) under optimal conditions (e.g., 37°C, 200 rpm) until a desired cell density is reached. Induce the expression of the nitrile hydratase as per the specific expression system's protocol (e.g., addition of IPTG).
-
Preparation of Whole-Cell Biocatalyst : Harvest the induced cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5) to remove residual medium components. The resulting cell pellet can be used directly as a whole-cell biocatalyst.
-
Enzymatic Hydration Reaction :
-
Reaction Monitoring and Product Analysis :
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2 minutes for the initial phase).
-
Analyze the samples using HPLC to determine the concentrations of adiponitrile, 5-cyanopentanamide, and any by-products such as adipamide.
-
The study this protocol is based on observed complete consumption of 20 mM adiponitrile within 10 minutes, with 95% selectivity for 5-cyanopentanamide.[3][5]
-
-
Product Isolation and Purification (General Procedure) :
-
Once the reaction has reached completion, separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the product can be subjected to further purification steps, such as extraction with an organic solvent followed by evaporation of the solvent.
-
Further purification can be achieved by techniques like recrystallization or column chromatography to obtain high-purity 5-cyanopentanamide.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the enzymatic synthesis of 5-cyanopentanamide.
Caption: Workflow for the enzymatic synthesis of 5-cyanopentanamide.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 2304-58-7,5-CyanopentanaMide | lookchem [lookchem.com]
- 5. High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. 5-Cyanopentanamide | CAS#:2304-58-7 | Chemsrc [chemsrc.com]
